LogP Advantage vs. Des-Fluoro Analog
The target compound exhibits a computed LogP of 2.84 (Chemsrc/PubChem XLogP3) versus 2.05 for the non‑fluorinated analog methyl 3-(6‑aminopyridin-3‑yl)benzoate (CAS 889950‑25‑8) . This +0.79 log unit increase typically corresponds to an approximately 6‑fold higher octanol‑water partition coefficient, a magnitude that can translate into meaningful differences in membrane permeability and metabolic stability during lead optimization.
| Evidence Dimension | Computed logP (XLogP3 / Chemsrc LogP) |
|---|---|
| Target Compound Data | 2.84 (XLogP3‑AA: 2.1 from PubChem; Chemsrc LogP: 2.83770) |
| Comparator Or Baseline | Methyl 3-(6-aminopyridin-3-yl)benzoate (CAS 889950‑25‑8): LogP 2.05 |
| Quantified Difference | ΔLogP = +0.79 (target more lipophilic) |
| Conditions | Computed octanol‑water partition coefficient; PubChem XLogP3 and Chemsrc algorithms |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and brain penetration potential in derived drug candidates, a key selection criterion for CNS‑targeted library synthesis.
